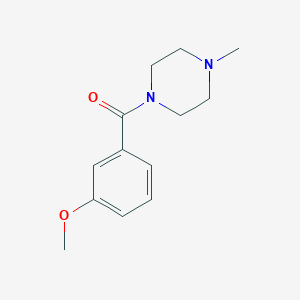
1-Methyl-4-(3-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methoxybenzoyl)piperazine, also known as MMBP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a molecular weight of 292.34 g/mol and a melting point of 114-116°C. MMBP has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-(3-methoxybenzoyl)piperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 1-Methyl-4-(3-methoxybenzoyl)piperazine. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for the treatment of various diseases. Another direction is to explore its potential applications in the field of chemistry, particularly as a building block for the synthesis of other compounds. Additionally, more research is needed to determine the safety and efficacy of 1-Methyl-4-(3-methoxybenzoyl)piperazine for use in humans.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
1-Methyl-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
In the field of pharmacology, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its effects on the central nervous system. It has been shown to act as a dopamine receptor agonist, which may be beneficial for the treatment of Parkinson's disease. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been studied for its potential use as a sedative and anxiolytic.
In the field of chemistry, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its potential use as a building block for the synthesis of other compounds. It has been shown to react with various reagents to form a wide range of derivatives, which may have potential applications in various fields.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(16)11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
ZUWQXZIYSVWKBO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
